1-(2-Fluoropropyl)piperazine dihydrochloride
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Overview
Description
1-(2-Fluoropropyl)piperazine dihydrochloride is a chemical compound with the molecular formula C7H17Cl2FN2 and a molecular weight of 219.12 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical research.
Mechanism of Action
Target of Action
The primary target of 1-(2-Fluoropropyl)piperazine;dihydrochloride is the GABA receptor . GABA receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
1-(2-Fluoropropyl)piperazine;dihydrochloride acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
The biochemical pathways affected by 1-(2-Fluoropropyl)piperazine;dihydrochloride are primarily those involving GABAergic neurotransmission . By acting as a GABA receptor agonist, 1-(2-Fluoropropyl)piperazine;dihydrochloride enhances the effect of GABA, leading to increased inhibitory effects on the central nervous system.
Pharmacokinetics
It is known that upon entry into the systemic circulation, the drug is partly oxidized and partly eliminated as an unchanged compound .
Result of Action
The molecular and cellular effects of 1-(2-Fluoropropyl)piperazine;dihydrochloride’s action primarily involve the induction of flaccid paralysis in worms, due to its action as a GABA receptor agonist . This allows the host body to easily remove or expel the invading organism.
Biochemical Analysis
Biochemical Properties
Piperazine derivatives are known to interact with a variety of enzymes and proteins
Cellular Effects
Piperazine derivatives are known to have effects on cell function, including impacts on cell signaling pathways and gene expression
Molecular Mechanism
Piperazine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Piperazine derivatives are known to have dosage-dependent effects, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
Piperazine derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Preparation Methods
The synthesis of 1-(2-Fluoropropyl)piperazine dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane. The reaction proceeds through the formation of an intermediate sulfonium salt, which then undergoes cyclization to form the piperazine ring.
For industrial production, the process may involve the use of high-temperature cyclization reactions and the treatment of reaction mixtures with appropriate solvents to obtain the desired product with high purity .
Chemical Reactions Analysis
1-(2-Fluoropropyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include bases, acids, and solvents like methanol and dichloromethane. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Fluoropropyl)piperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and can act as a ligand in receptor binding studies.
Industry: The compound is used in the production of various chemical products and intermediates.
Comparison with Similar Compounds
1-(2-Fluoropropyl)piperazine dihydrochloride can be compared with other piperazine derivatives such as:
Trimetazidine: Used in the treatment of angina pectoris, it has a different substitution pattern on the piperazine ring.
Aripiprazole: An antipsychotic drug with a different set of substituents on the piperazine ring.
The uniqueness of this compound lies in its specific fluoropropyl substitution, which imparts distinct chemical and biological properties compared to other piperazine derivatives .
Properties
IUPAC Name |
1-(2-fluoropropyl)piperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15FN2.2ClH/c1-7(8)6-10-4-2-9-3-5-10;;/h7,9H,2-6H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNNGOXXEOBJSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCNCC1)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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